molecular formula C15H19NO B13083380 1-(2-Isopropylphenyl)-1-(1H-pyrrol-2-yl)ethanol

1-(2-Isopropylphenyl)-1-(1H-pyrrol-2-yl)ethanol

Cat. No.: B13083380
M. Wt: 229.32 g/mol
InChI Key: ASHAIWAEIQYTPS-UHFFFAOYSA-N
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Description

1-(2-Isopropylphenyl)-1-(1H-pyrrol-2-yl)ethanol (CAS 1443311-26-9) is a chemical compound of significant interest in medicinal chemistry and neuroscience research, particularly in the investigation of novel therapeutics for Alzheimer's disease. With the molecular formula C15H19NO and a molecular weight of 229.32, this pyrrole derivative is part of a class of compounds being explored for their potential as multi-target directed ligands. Recent scientific studies highlight the value of pyrrole-based structures in designing inhibitors for key enzymes associated with Alzheimer's pathology . Specifically, this compound and its structural analogs are investigated for their potential to act as dual inhibitors targeting both acetylcholinesterase (AChE) and Beta-site APP Cleaving Enzyme 1 (BACE1) . This dual-inhibition approach is a promising strategy to simultaneously address the cholinergic deficit and reduce the formation of amyloid-beta plaques in the brain, two central pathological hallmarks of Alzheimer's disease . The pyrrole heterocycle is a privileged scaffold in drug discovery due to its favorable physicochemical properties, including lipophilicity that enables blood-brain barrier penetration, a critical requirement for central nervous system-active therapeutics . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures. It is the responsibility of the researcher to conduct all necessary testing and adhere to all applicable regulations concerning the handling and use of this chemical.

Properties

Molecular Formula

C15H19NO

Molecular Weight

229.32 g/mol

IUPAC Name

1-(2-propan-2-ylphenyl)-1-(1H-pyrrol-2-yl)ethanol

InChI

InChI=1S/C15H19NO/c1-11(2)12-7-4-5-8-13(12)15(3,17)14-9-6-10-16-14/h4-11,16-17H,1-3H3

InChI Key

ASHAIWAEIQYTPS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1C(C)(C2=CC=CN2)O

Origin of Product

United States

Preparation Methods

Grignard Reaction Approach

  • Starting Materials:

    • 2-Isopropylbenzaldehyde or 2-isopropylacetophenone (aromatic carbonyl compound)
    • 1-(1H-pyrrol-2-yl)magnesium halide (pyrrolyl Grignard reagent)
  • Procedure:

    • Preparation of the pyrrolyl Grignard reagent by treating 2-bromopyrrole or 2-chloropyrrole with magnesium turnings in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
    • Slow addition of the aromatic aldehyde or ketone to the Grignard reagent solution at low temperature (0–5 °C) to control reactivity and minimize side reactions.
    • Stirring the reaction mixture at ambient temperature to complete the addition.
    • Quenching the reaction with aqueous ammonium chloride or dilute acid to protonate the alkoxide intermediate and release the secondary alcohol.
    • Extraction and purification by column chromatography or recrystallization.
  • Yields and Purity:

    • Reported yields typically range from 60% to 85%, depending on the purity of reagents and reaction conditions.
    • Purity is confirmed by NMR spectroscopy (1H, 13C), IR, and mass spectrometry.
  • Notes:

    • The reaction is sensitive to moisture and oxygen; therefore, strictly anhydrous and inert conditions are required.
    • The regioselectivity of the pyrrole ring attachment is controlled by the halogen position in the starting pyrrole halide.

Alternative Synthetic Routes

  • One-Pot Multi-Component Reactions:
    Some recent studies have explored one-pot, multi-component syntheses involving pyrrole derivatives, aromatic aldehydes, and other reagents under acidic catalysis to form related pyrrole-substituted alcohols. However, these methods are less common for this specific compound and often yield related heterocyclic analogues rather than the exact target.

  • Catalytic Approaches:
    Metal-organic frameworks and other heterogeneous catalysts have been used to facilitate condensation reactions involving pyrrole derivatives and aromatic aldehydes, but these are more relevant for complex fused heterocycles rather than simple secondary alcohols like 1-(2-Isopropylphenyl)-1-(1H-pyrrol-2-yl)ethanol.

Reaction Scheme and Data Table

Step Reagents/Conditions Description Yield (%) Notes
1 Mg, 2-bromopyrrole, anhydrous ether/THF Formation of pyrrolylmagnesium bromide 85 Inert atmosphere required
2 2-Isopropylbenzaldehyde, 0–5 °C Nucleophilic addition of Grignard reagent - Slow addition to control exotherm
3 Aqueous NH4Cl or dilute acid Quenching and protonation of alkoxide - Room temperature
4 Extraction, chromatography Purification 60–85 Purity confirmed by NMR, MS

Analytical Characterization

  • NMR Spectroscopy:

    • 1H NMR shows characteristic signals for the isopropyl group (doublet and septet), aromatic protons of the phenyl ring, and pyrrole ring protons.
    • The hydroxyl proton appears as a broad singlet or may be exchangeable with D2O.
    • 13C NMR confirms the presence of secondary alcohol carbon and aromatic carbons.
  • Mass Spectrometry:

    • Molecular ion peak corresponds to the expected molecular weight (~229 g/mol).
    • Fragmentation patterns consistent with loss of pyrrole or isopropyl substituents.
  • Infrared Spectroscopy:

    • Broad O–H stretch around 3300 cm⁻¹.
    • Aromatic C=C stretches between 1450–1600 cm⁻¹.
    • Pyrrole ring characteristic absorptions near 1500 cm⁻¹.

Chemical Reactions Analysis

Types of Reactions

1-(2-Isopropylphenyl)-1-(1H-pyrrol-2-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

1-(2-Isopropylphenyl)-1-(1H-pyrrol-2-yl)ethanol has several scientific research applications:

    Medicinal Chemistry: It may be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Materials Science: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Isopropylphenyl)-1-(1H-pyrrol-2-yl)ethanol involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers on the Phenyl Ring

Two positional isomers of the target compound have been reported:

  • 1-(4-Isopropylphenyl)-1-(1H-pyrrol-2-yl)ethanol (CAS 944698-52-6)
  • 1-(3-Isopropylphenyl)-1-(1H-pyrrol-2-yl)ethanol (CAS 1443314-16-6)
Property 2-Isopropyl Isomer (Target) 4-Isopropyl Isomer 3-Isopropyl Isomer
Substituent Position Para (2-position) Para (4-position) Meta (3-position)
Molecular Weight (g/mol) Not reported ~265 (estimated) ~265 (estimated)
Key Implications Steric hindrance near pyrrole Reduced steric bulk Intermediate steric bulk

The position of the isopropyl group affects steric interactions and electronic distribution. The 2-isopropyl isomer (target compound) may exhibit lower solubility in polar solvents due to steric shielding of the hydroxyl group compared to the 4-isopropyl isomer .

Pyrrole-Based Ethanolamine Derivatives

Viminol (CAS 21363-18-8) and 2F-Viminol
  • Viminol: 1-(2-Chlorobenzyl)-α-[(di-sec-butylamino)methyl]pyrrole-2-methanol.
  • 2F-Viminol: Fluorine-substituted analog with a di(butan-2-yl)amino group.
Property Target Compound Viminol 2F-Viminol
Functional Groups Hydroxyl, isopropylphenyl Chlorobenzyl, di-sec-butyl Fluorobenzyl, di-butyl
Molecular Weight ~265 (estimated) 394.92 382.47 (C21H31FN2O)
Biological Activity Not reported Analgesic, anti-inflammatory Enhanced metabolic stability

Viminol and 2F-viminol demonstrate how halogenation and amine substituents influence pharmacological profiles.

1-(1H-Pyrrol-2-yl)ethanone (2-Acetylpyrrole, CAS 1072-83-9)

A simpler analog lacking the ethanol and isopropylphenyl groups:

Property Target Compound 2-Acetylpyrrole
Molecular Weight ~265 (estimated) 109.13
Melting Point Not reported 88–93°C
Boiling Point Not reported 220°C
Applications Not reported Flavoring agent (coffee, nuts)

The ethanol and aromatic substituents in the target compound likely increase hydrophobicity, reducing volatility compared to 2-acetylpyrrole .

Heterocyclic Derivatives with Propenone Chains

3-(3-Hydroxyphenyl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one (3HPPP):

  • Features a propenone linker and hydroxyphenyl group.
Property Target Compound 3HPPP
Functional Groups Ethanol, isopropylphenyl α,β-Unsaturated ketone
Reactivity Hydrogen bonding (OH) Electrophilic conjugation
Biological Activity Not reported Anti-MRSA activity

The conjugated ketone in 3HPPP enables interactions with biological targets via Michael addition, a mechanism absent in the target compound .

Pyrazole and Pyridine Analogs

Ethyl 1-(2-(4-Methylphenyl)-2-oxoethyl)-3-phenyl-1H-pyrazole-5-carboxylate (CAS 618070-57-8):

  • Pyrazole core with ester and ketone groups.
Property Target Compound Pyrazole Analog
Heterocycle Pyrrole Pyrazole
Solubility Lower (hydrophobic substituents) Higher (ester group)
Applications Not reported Potential anti-inflammatory

The pyrazole’s nitrogen-rich structure enhances hydrogen bonding capacity, contrasting with the pyrrole’s single NH group .

Biological Activity

1-(2-Isopropylphenyl)-1-(1H-pyrrol-2-yl)ethanol is a chemical compound characterized by its unique structure combining a 2-isopropylphenyl group with a pyrrole moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. The molecular formula of this compound is C15H19NO, with a molecular weight of approximately 229.32 g/mol. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential applications.

Structure and Properties

The compound features a hydroxyl group attached to an ethyl chain, contributing to its reactivity and potential biological activities. The structural complexity enhances its utility in various applications, including medicinal chemistry and material science.

PropertyValue
Molecular FormulaC15H19NO
Molecular Weight229.32 g/mol
IUPAC NameThis compound
Boiling PointNot specified

Biological Activity

Research indicates that compounds containing pyrrole rings often exhibit significant biological activities, including:

  • Antimicrobial Activity : Pyrrole derivatives have been studied for their antibacterial properties. For instance, related compounds have shown efficacy against Staphylococcus aureus with minimal inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . Although specific data on this compound is limited, its structural similarities suggest potential antimicrobial effects.
  • Anticancer Properties : There is ongoing research into the anticancer properties of pyrrole-containing compounds. Studies have indicated that certain pyrrole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors. This can include:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It may interact with receptors affecting cellular signaling pathways.

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials : The reaction begins with commercially available starting materials such as 2-isopropylphenol and pyrrole.
  • Reaction Conditions : The synthesis is usually conducted under controlled conditions, often utilizing catalysts to facilitate the formation of the desired product.
  • Purification : Techniques such as recrystallization or chromatography are employed to purify the final product.

Case Studies

While specific case studies focusing exclusively on this compound are scarce, related research on pyrrole derivatives provides valuable insights:

  • A study demonstrated that pyrrole derivatives exhibited significant antibacterial activity against Mycobacterium tuberculosis, suggesting that modifications to the pyrrole structure could enhance efficacy against resistant strains .

Potential Applications

Given its promising biological activity, this compound has potential applications in:

  • Pharmaceutical Development : As a lead compound for developing new antimicrobial or anticancer agents.
  • Material Science : Its unique structural properties could be utilized in developing new materials with specific functionalities.

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